2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate
Description
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a silicon-containing ester derivative of 2-oxo-2H-pyran-5-carboxylic acid. Its structure features a pyran ring substituted with a 2-oxo group at position 2 and a carboxylate ester at position 5, modified with a trimethylsilyl (TMS) ethyl chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in Diels-Alder reactions for constructing aromatic systems, as demonstrated in the synthesis of aryne precursors .
Properties
IUPAC Name |
2-trimethylsilylethyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4Si/c1-16(2,3)7-6-14-11(13)9-4-5-10(12)15-8-9/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCQGBVTSTWKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C1=COC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547152 | |
| Record name | 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104213-65-2 | |
| Record name | 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Propiolate Esters with β-Keto Esters
A foundational approach to 2-oxo-2H-pyran-5-carboxylates involves the cyclocondensation of propiolate esters with β-keto esters. For example, methyl 3-oxopentanoate (10 ) reacts with methyl (arylmethyl)propiolate derivatives to form 4,6-disubstituted 2-pyrone-5-carboxylates via a Michael addition–cyclization sequence. Adapting this method to introduce the trimethylsilyl ethyl group necessitates substituting the methyl propiolate with trimethylsilyl ethyl propiolate . Key considerations include:
Cycloaddition Reactions with Ketene Acetals
The Diels-Alder-like cycloaddition of 2-pyrone carboxylates with ketene acetals offers a route to bicyclic intermediates, which can be functionalized further. Methyl coumalate (54 ) reacts with 1,1-dimethoxyethylene (12 ) to form bicyclic lactones via a zwitterionic intermediate. For the target compound, replacing the methyl ester with a trimethylsilyl ethyl ester before cycloaddition could preserve the silyl group while constructing the pyrone ring.
Critical Parameters:
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Electron-deficient dienophiles : Ketene acetals act as nucleophiles, necessitating electron-withdrawing groups (e.g., carbomethoxy) on the pyrone.
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Thermal stability : Adducts with bulky silyl groups may require low-temperature isolation to prevent decomposition.
Functionalization of Preformed 2-Pyrone Cores
Transesterification of Methyl 2-Oxo-2H-Pyran-5-Carboxylate
A direct method involves transesterifying methyl 2-oxo-2H-pyran-5-carboxylate with trimethylsilylethanol. This two-step process requires:
Optimization Insights:
Palladium-Catalyzed Carbonylative Cross-Coupling
The Stille-carbonylative cross-coupling methodology enables the introduction of carbonylated groups into cyclobutenones, forming 2-pyrones. Applying this to synthesize the target compound would involve:
Mechanistic Pathway:
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Oxidative addition of cyclobutenone to Pd(0).
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CO insertion to form an acyl-palladium intermediate.
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Transmetallation with tin reagent and reductive elimination to yield the 2-pyrone.
Organocatalytic Michael Addition–Lactonization Cascades
A one-pot synthesis leveraging isothiourea catalysts (e.g., DHPB, 84 ) facilitates the assembly of trisubstituted 2-pyrones from (phenylthio)acetic acids and α,β-unsaturated ketones. Adapting this method requires:
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Silyl ethyl α,β-unsaturated ketone : As the Michael acceptor.
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Lactonization : Forms the pyrone ring with concomitant thiophenol elimination.
Advantages:
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Stereocontrol : The organocatalyst induces enantioselectivity, critical for chiral intermediates.
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Functional group tolerance : Silyl ethers remain intact under mild reaction conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 33–58% | High atom economy | Sensitivity to steric hindrance |
| Transesterification | 40–60% | Simplicity | Requires preformed methyl ester |
| Palladium Cross-Coupling | 50–75% | Regioselectivity | Cost of palladium catalysts |
| Organocatalytic Cascade | 55–70% | Enantioselectivity | Limited substrate scope |
Experimental Considerations and Characterization
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Substitution: Reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and fluoride ions. For example, fluoride ions can cleave the trimethylsilyl group, leading to the formation of the corresponding carboxylic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate yields 2-oxo-2H-pyran-5-carboxylic acid and 2-trimethylsilylethanol.
Scientific Research Applications
Synthetic Chemistry
The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations, including cycloadditions and functional group modifications.
Synthesis of Complex Molecules
One notable application is in the synthesis of complex natural products. For instance, it has been employed in the preparation of aklavinone, an important anthracycline antibiotic. The synthesis involves a cycloaddition reaction where 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate acts as a key precursor, facilitating the formation of bicyclic structures essential for biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential in drug development, particularly due to its structural similarity to biologically active compounds.
Antitumor Activity
Research indicates that derivatives of 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate exhibit antitumor properties. The compound's ability to undergo nucleophilic attacks makes it a candidate for developing new anticancer agents. Studies have demonstrated that modifications to the pyran structure can enhance cytotoxicity against tumor cells .
| Biological Activity | Description | Reference |
|---|---|---|
| Antitumor | Potential use in developing new anticancer drugs | |
| Cytotoxicity | Evaluated against various tumor cell lines |
Case Studies
Several case studies highlight the practical applications of 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate in research.
Aklavinone Synthesis
In a study by Jung et al., the authors described a novel synthetic route to aklavinone using this compound as an intermediate. The process involved several steps, including cycloaddition and subsequent functionalization, showcasing its utility in synthesizing complex molecules with significant pharmacological activity .
Investigation of Cytotoxic Profiles
Another study investigated the cytotoxic profiles of various derivatives derived from 2-(trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate against oral human normal and tumor cells. The findings indicated that modifications to the compound could lead to enhanced therapeutic effects while minimizing toxicity .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and facilitating selective reactions. The compound can interact with molecular targets through esterification, hydrolysis, and substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : The TMS group in the target compound is electron-donating, which may reduce electrophilicity at the ester carbonyl compared to electron-withdrawing groups (e.g., acyl in methyl 5-acyl derivatives) .
- Steric Effects : Bulky substituents, such as the TMS-ethyl chain or methyl groups in Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, hinder nucleophilic attack, enhancing stability .
- Reactivity: Non-silylated esters (e.g., methyl or ethyl carboxylates) exhibit higher reactivity in ester hydrolysis or transesterification due to reduced steric protection.
Yield and Conditions :
| Compound | Yield | Key Conditions |
|---|---|---|
| 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate | ~75% | Diels-Alder, TMS-ethyne, anhydrous |
| Methyl 5-acyl-2-oxo-2H-pyran-3-carboxylate | 60-80% | Cs₂CO₃, THF, room temperature |
Solubility and Stability :
- The TMS-ethyl derivative is highly lipophilic, favoring organic solvents (e.g., THF, DCM). In contrast, polar analogs like Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile exhibit solubility in polar aprotic solvents (e.g., DMSO) .
- Hydrolytic stability of the TMS-ethyl ester exceeds that of methyl/ethyl esters, as seen in Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, which requires storage at low temperatures to prevent degradation .
Biological Activity
2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is a pyran derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group, which enhances its stability and reactivity in various chemical environments. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.
- Molecular Formula: CHOSi
- Molecular Weight: 240.33 g/mol
- CAS Number: 104213-65-2
The compound can undergo various chemical reactions, including esterification, hydrolysis, and substitution, which are pivotal in its biological interactions and applications .
The biological activity of 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate is primarily attributed to its reactivity with nucleophiles and electrophiles. The trimethylsilyl group serves as a protecting group, allowing selective reactions that can lead to the formation of biologically active derivatives. The compound's interactions with biomolecules can result in various pharmacological effects, which are explored in the following sections.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of pyran compounds have been tested against various microorganisms, showing efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Pyran Derivatives
| Compound | Target Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Pyran Derivative A | Staphylococcus aureus | 15 |
| Pyran Derivative B | Escherichia coli | 12 |
| Pyran Derivative C | Candida albicans | 18 |
Cytotoxicity and Antiviral Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from pyran structures have shown promising results against various cancer types through mechanisms that may involve apoptosis induction . Additionally, some studies suggest potential antiviral properties against HIV-1, indicating a broad spectrum of biological activity .
Case Studies
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Synthesis and Testing of Analogues :
A study synthesized several analogues of pyran derivatives and assessed their biological activities. Among these, one compound demonstrated significant inhibition against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease . This highlights the potential of pyran derivatives in neurodegenerative disease treatment. -
Antimalarial Activity :
Another case involved testing pyran derivatives for antimalarial activity. The results indicated that specific modifications to the pyran structure could enhance efficacy against malaria parasites, suggesting a pathway for developing new antimalarial drugs .
Q & A
Q. What are the common synthetic routes for preparing 2-(Trimethylsilyl)ethyl 2-oxo-2H-pyran-5-carboxylate?
The compound can be synthesized via a Diels-Alder reaction between methyl 2-oxo-2H-pyran-5-carboxylate and 1,2-bis(trimethylsilyl)ethyne. This reaction typically proceeds under reflux conditions in anhydrous solvents, followed by subsequent functionalization steps to introduce the trimethylsilyl ethyl group. For example, the intermediate methyl 3,4-bis(trimethylsilyl)benzoate is formed first, which is then further modified to yield the target compound .
Q. What precautions should be taken when handling this compound in the laboratory?
While specific safety data for this compound is limited, structural analogs (e.g., ethyl carboxylates with pyran/pyrimidine backbones) suggest handling in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Avoid inhalation of dust or vapors. Recrystallization steps involving ethyl acetate/ethanol mixtures require careful solvent management due to flammability .
Q. How is the compound typically characterized after synthesis?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- Single-crystal X-ray diffraction for solid-state structural elucidation, often using SHELX programs for refinement .
- Mass spectrometry (ESI or EI-MS) to verify molecular weight.
- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups .
Advanced Research Questions
Q. How can the Diels-Alder reaction be optimized for synthesizing derivatives of this compound?
Reaction optimization involves:
- Solvent selection : Anhydrous acetic acid/acetic anhydride mixtures enhance electrophilicity of the dienophile .
- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) can accelerate reaction rates.
- Temperature control : Reflux conditions (110–120°C) improve yields while minimizing side reactions.
- Post-reaction workup : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals .
Q. What crystallographic techniques are used to determine its solid-state structure, and how are hydrogen bonding interactions analyzed?
- Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and torsion angles .
- Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C–H···O bifurcated bonds) that stabilize crystal packing. For example, chains along the c-axis formed via C–H···O interactions are common in similar pyran derivatives .
Q. How do electron-withdrawing groups affect the reactivity of the pyran ring in further functionalization?
The 2-oxo group on the pyran ring increases electrophilicity at the α-position, facilitating nucleophilic attacks. For instance:
- Nucleophilic substitution : Trimethylsilyl groups enhance steric hindrance, directing reactivity to the 5-carboxylate position.
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids can introduce aryl groups at the 5-position, as demonstrated in related pyrazole carboxylates .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
